molecular formula C12H10BrN B1282273 5-Bromo-2-(2-methylphenyl)pyridine CAS No. 88345-94-2

5-Bromo-2-(2-methylphenyl)pyridine

Cat. No. B1282273
CAS RN: 88345-94-2
M. Wt: 248.12 g/mol
InChI Key: QKYDTWSRQURVQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “5-bromo-2-methoxyphenol” involves three steps: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation . Another study describes the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .

Scientific Research Applications

Synthesis of SGLT2 Inhibitors

5-Bromo-2-o-tolylpyridine: is a key intermediate in the synthesis of SGLT2 inhibitors , which are a class of medications used for diabetes treatment . These inhibitors work by preventing glucose reabsorption in the kidneys, leading to its excretion in urine and thus lowering blood glucose levels. The compound’s role in the synthesis process is crucial due to its structural specificity, which contributes to the efficacy of the final therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is utilized in palladium-catalyzed cross-coupling reactions . These reactions are fundamental in creating complex molecules for pharmaceuticals and organic materials. The bromine atom in 5-bromo-2-o-tolylpyridine acts as a good leaving group, facilitating the formation of carbon-carbon bonds when reacting with organometallic reagents.

Nucleophilic Substitution Reactions

The benzylic position of 5-bromo-2-o-tolylpyridine makes it a prime candidate for nucleophilic substitution reactions . These reactions are essential for modifying the compound to produce derivatives with potential biological activity or for further chemical transformations.

Synthesis of Ligands for Coordination Chemistry

Due to its structural properties, 5-bromo-2-o-tolylpyridine can be used to synthesize various ligands for coordination chemistry . These ligands can chelate metal ions, forming complexes that are useful in catalysis, material science, and medicinal chemistry.

Formation of C−N Bonds

The compound is also a building block in the formation of C−N bonds through various cross-coupling reactions . The creation of these bonds is a fundamental step in constructing nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.

Synthesis of Azaarenes

5-Bromo-2-o-tolylpyridine: is involved in the synthesis of polycyclic azaarenes . Azaarenes are nitrogen-containing aromatic compounds that have applications in pharmaceuticals and as organic semiconductors due to their electronic properties.

Hydrogen-Bonding Studies

This compound can be used in hydrogen-bonding studies to understand the interaction between different molecules . Such studies are important in the design of new drugs and materials where hydrogen bonding plays a critical role in the stability and function of the molecular structure.

Research in Organic Photovoltaics

Lastly, derivatives of 5-bromo-2-o-tolylpyridine can be explored in the field of organic photovoltaics . The compound’s ability to be modified can lead to the development of new organic semiconductor materials that can be used in solar cells.

properties

IUPAC Name

5-bromo-2-(2-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYDTWSRQURVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520268
Record name 5-Bromo-2-(2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-methylphenyl)pyridine

CAS RN

88345-94-2
Record name 5-Bromo-2-(2-methylphenyl)pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2-methylphenyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(2-methylphenyl)pyridine
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Synthesis routes and methods I

Procedure details

To an argon-purged and evacuated slurry of 910 mg (3.21 mmol) of 5-bromo-2-iodopyridine and 436 mg (3.21 mmol, 1.0 eq.) of 2-o-tolylboronic acid in 8 mL of toluene and 3.2 mL of 2 M aqueous sodium carbonate, was added 36 mg (0.032 mmol, 0.01 eq) of tetrakis(tri-phenylphosphine) palladium. The reaction mixture was purged and evacuated with argon twice more and then set to reflux under argon for 15 h. The reaction was cooled and partitioned between water and EtOAc. The layers were separated, and the aqueous layer extracted once more with EtOAc. The organic extracts were combined, dried over magnesium sulfate, filtered, concentrated and dried in vacuo to give the crude product as an orange oil. Purification by silica gel chromatography (7:3 CH2Cl2/hexanes) provided the title compound as a yellow oil, 666 mg, 84% yield.
Quantity
910 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-o-tolylboronic acid
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

To an argon-purged and evacuated slurry of 910 mg (3.21 mmol) of 5-bromo-2-iodopyridine and 436 mg (3.21 mmol, 1.0 eq.) of 2-o-tolylboronic acid in 8 mL of toluene and 3.2 mL of 2 M aqueous sodium carbonate, was added 36 mg (0.032 mmol, 0.01 eq) of tetrakis(tri-phenylphosphine)palladium. The reaction mixture was purged and evacuated with argon twice more and then set to reflux under argon for 15 h. The reaction was cooled and partitioned between water and EtOAc. The layers were separated, and the aqueous layer extracted once more with EtOAc. The organic extracts were combined, dried over magnesium sulfate, filtered, concentrated and dried in vacuo to give the crude product as an orange oil. Purification by silica gel chromatography (7:3 CH2Cl2/hexanes) provided the title compound as a yellow oil, 666 mg, 84% yield.
Quantity
910 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-o-tolylboronic acid
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis(tri-phenylphosphine)palladium
Quantity
36 mg
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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